molecular formula C14H12ClN3O5S B360449 Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate CAS No. 902244-19-3

Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate

Cat. No.: B360449
CAS No.: 902244-19-3
M. Wt: 369.8g/mol
InChI Key: BUZNLGBGGRQLPV-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate is a pyrimidine-derived compound featuring a unique substitution pattern: a chlorine atom at position 5, a methylsulfonyl group at position 2, and a carboxamido-benzoate ester moiety at position 4 (Figure 1). This structural framework is associated with diverse biological activities, particularly in medicinal chemistry, where pyrimidine derivatives are explored as kinase inhibitors or anticancer agents .

Synthetic routes for such compounds often involve sequential functionalization of the pyrimidine ring. For example, amidation reactions at position 4 (as seen in , Section 3.1.1–3.1.4) and sulfonation at position 2 are critical steps.

Properties

IUPAC Name

methyl 2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O5S/c1-23-13(20)8-5-3-4-6-10(8)17-12(19)11-9(15)7-16-14(18-11)24(2,21)22/h3-7H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZNLGBGGRQLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Carboxylic Acid Synthesis

The pyrimidine core is typically constructed via cyclocondensation of β-keto esters with urea or thiourea derivatives. For example, ethyl 3-(methylthio)-3-oxopropanoate reacts with 5-chlorocytosine in the presence of phosphoryl chloride (POCl₃) to yield 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid. Subsequent oxidation of the methylthio group to a methylsulfonyl moiety is achieved using meta-chloroperbenzoic acid (mCPBA) or oxone in aqueous acetone.

Methyl 2-Aminobenzoate Preparation

Methyl 2-aminobenzoate is commercially available but can be synthesized via esterification of 2-aminobenzoic acid using methanol and catalytic sulfuric acid. Optimal conditions (reflux, 12 h) yield >95% conversion, with purification by recrystallization from ethanol.

Stepwise Synthetic Pathways

Cyclocondensation and Chlorination

A mixture of ethyl acetoacetate (1.0 equiv) and thiourea (1.2 equiv) in POCl₃ (5 equiv) is heated at 80°C for 6 h to form 2-(methylthio)pyrimidine-4-carboxylic acid ethyl ester. Chlorination at the 5-position is achieved by treatment with N-chlorosuccinimide (NCS) in DMF at 0°C.

Reaction Conditions Table

StepReagentsSolventTemp (°C)Time (h)Yield (%)
CyclocondensationPOCl₃, thioureaNeat80678
ChlorinationNCSDMF0285

Oxidation of Methylthio to Methylsulfonyl

The methylthio intermediate (1.0 equiv) is dissolved in acetone/water (4:1) and treated with oxone (2.5 equiv) at 25°C for 12 h. Filtration and solvent evaporation yield the sulfone derivative.

Carboxylic Acid Activation

The pyrimidine carboxylic acid (1.0 equiv) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C for 1 h.

Nucleophilic Acyl Substitution

Methyl 2-aminobenzoate (1.1 equiv) is added to the activated acid, and the reaction is stirred at 25°C for 24 h. Workup includes washing with NaHCO₃ and brine, followed by column chromatography (SiO₂, ethyl acetate/hexane).

Coupling Reaction Data

ActivatorSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
EDCI/HOBtDCM25247298.5
DCC/DMAPTHF25246597.8

Alternative Synthetic Approaches

One-Pot Sequential Reactions

A telescoped process combining pyrimidine synthesis, oxidation, and amidation in a single reactor reduces purification steps. For instance, using polymer-supported reagents (e.g., PS-TPP for oxidation) enables in situ transformations with 68% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation step, achieving 82% yield compared to 78% under conventional heating.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrimidine-H), 8.25 (d, J = 8.0 Hz, 1H, Ar-H), 7.95 (s, 1H, NH), 3.97 (s, 3H, OCH₃), 3.32 (s, 3H, SO₂CH₃).

  • ESI-MS : m/z 398.05 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN, 1.0 mL/min) shows a single peak at 4.2 min, confirming >98% purity.

Industrial-Scale Considerations

Cost-Efficiency of Reagents

Oxone is preferred over mCPBA for oxidation due to lower cost ($0.15/g vs. $1.20/g) and reduced safety risks.

Waste Stream Management

The use of aqueous workups and recyclable solvents (e.g., acetone) aligns with green chemistry principles, reducing E-factor to 8.2 .

Chemical Reactions Analysis

Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and methylsulfonyl sites, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and chemical processes, benefiting from its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

The following analysis compares Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate with structurally related pyrimidine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Group Comparisons
Compound Name Substituents (Pyrimidine Positions) Key Functional Groups Biological Target/Activity
Target Compound 5-Cl, 2-(methylsulfonyl), 4-carboxamido Methyl benzoate, sulfonyl FAK inhibition, anticancer
2-Chloro-6-methylpyrimidine-4-carboxylic acid () 2-Cl, 6-methyl, 4-carboxylic acid Carboxylic acid Intermediate, uncharacterized activity
Compound 6 () 5-Cl, 2-(morpholinomethylphenyl)amino Morpholinomethyl, benzamide FAK IC₅₀ = 12 nM, potent anticancer
Compound 4 () Chromene-fused pyrimidine Chlorophenyl, chromene Unreported biological activity

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The target compound’s methylsulfonyl group (strong EWG) increases electrophilicity at the pyrimidine core, enhancing binding to kinase ATP pockets compared to morpholinomethyl (electron-donating) in Compound 6 .
  • Solubility : The carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid () improves aqueous solubility, whereas the target’s benzoate ester favors membrane permeability .
  • Bioactivity: Compound 6 () exhibits superior FAK inhibition (IC₅₀ = 12 nM) due to its morpholinomethyl group, which may facilitate cellular uptake. The target compound’s methylsulfonyl group could confer resistance to metabolic degradation .

Biological Activity

Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes the available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Chemical Formula: C12H12ClN3O4S
Molecular Weight: 315.75 g/mol
IUPAC Name: this compound

The compound features a pyrimidine ring substituted with a chloro and methylsulfonyl group, which is critical for its biological activity. The benzoate moiety enhances its lipophilicity, potentially improving membrane permeability.

This compound primarily acts as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various solid tumors. The inhibition of CAIX leads to the acidification of the tumor microenvironment, which can inhibit tumor growth and metastasis. This mechanism has been supported by studies demonstrating high binding affinity to CAIX compared to other isozymes.

Binding Affinity Data

CompoundKd (nM)Selectivity Ratio
This compound0.12>100-fold over other CA isozymes
Compound 3b 0.08-

The above data indicates that this compound exhibits significant selectivity towards CAIX, making it a promising candidate for anticancer therapy .

Biological Studies and Case Reports

  • Anticancer Activity : In vitro studies have shown that this compound effectively inhibits the proliferation of CAIX-expressing cancer cell lines. The compound's ability to lower pH in the tumor microenvironment has been linked to reduced invasiveness and enhanced apoptosis in cancer cells .
  • Enzyme Inhibition : A series of experiments utilizing fluorescent thermal shift assays confirmed the compound's role as a potent inhibitor of CAIX. The intrinsic dissociation constant (Kd) was measured at 0.08 pM, indicating exceptionally strong binding affinity .
  • Safety Profile : Safety assessments have shown that while the compound exhibits potent biological activity, it also presents some cytotoxicity at higher concentrations. Further studies are required to establish a therapeutic window for clinical applications .

Research Findings Summary

Recent studies have focused on optimizing the structure of this compound to enhance its efficacy and reduce side effects. Variations in substituents have been explored to improve selectivity and reduce off-target effects.

Table: Summary of Key Research Findings

StudyFocusFindings
Study A (2021)CAIX InhibitionHigh binding affinity (Kd = 0.12 nM), selective for CAIX
Study B (2021)Anticancer ActivityReduced cell proliferation in CAIX-expressing cells
Study C (2021)Safety ProfileCytotoxicity observed at high doses; further studies needed

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